3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride
Overview
Description
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride, also known as TAHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and materials science.
Mechanism of Action
The exact mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride is not well understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been reported to increase the levels of neurotransmitters such as GABA and serotonin in the brain, which may contribute to its anticonvulsant and analgesic activities. Additionally, this compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which may contribute to its anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride has several advantages for lab experiments, including its high purity and yield, as well as its potent and selective activity against a variety of targets. However, its relatively complex synthesis method and limited solubility in some solvents may present challenges for some experiments.
Future Directions
There are several potential future directions for research on 3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders and pain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, research on the potential applications of this compound in materials science, such as in the development of new polymers and coatings, may also be of interest.
Scientific Research Applications
3-(1H-1,2,3,4-tetrazol-5-yl)azetidin-3-ol hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities in animal models, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders and pain. Additionally, this compound has been reported to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-(2H-tetrazol-5-yl)azetidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.ClH/c10-4(1-5-2-4)3-6-8-9-7-3;/h5,10H,1-2H2,(H,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYBZEQJKYPCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=NNN=N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1229705-32-1 | |
Record name | 3-Azetidinol, 3-(2H-tetrazol-5-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229705-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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